molecular formula C32H32ClNO4 B1192352 Brilanestrant

Brilanestrant

カタログ番号 B1192352
分子量: 530.061
InChIキー: NDGINAZHIFIWPZ-KJWBCHNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brilanestrant (INN) (developmental code names GDC-0810, ARN-810, RG-6046, RO-7056118) is a nonsteroidal combined selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD) that was discovered by Aragon Pharmaceuticals and was under development by Genentech for the treatment of locally advanced or

科学的研究の応用

1. Antineoplastic Activity

Brilanestrant is known for its potential antineoplastic activity, especially in the context of estrogen receptor-expressing cancer cells. Its mechanism involves binding to the estrogen receptor, inducing a conformational change that leads to receptor degradation. This process can inhibit the growth and survival of cancer cells reliant on estrogen receptors (Definitions, 2020).

2. Interaction with Estrogen Receptor-α

The binding and antagonism/downregulation of brilanestrant in estrogen receptor-α have been extensively studied. Techniques like quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations have been employed to understand this interaction. The studies have revealed key insights into the molecular mechanisms of brilanestrant, highlighting its role in the downregulation of estrogen receptor-α, which is crucial in treating endocrine-resistant positive breast cancer (Chinnasamy, Saravanan, & Poomani, 2020).

3. Ocular Drug Delivery Studies

Research has also explored the use of brimonidine tartrate, a derivative of brilanestrant, in ocular drug delivery. Studies have investigated various formulations to enhance the bioavailability of brimonidine tartrate, focusing on improving ocular delivery systems for glaucoma treatment. This includes the development of novel nanoformulations and gel-based systems that aim to optimize the drug’s therapeutic efficacy and stability (Eldeeb, Salah, & Ghorab, 2019).

4. Nanotechnology in Ophthalmic Formulations

There's significant interest in the use of nanotechnology for ophthalmic formulations of brimonidine tartrate. Studies have demonstrated that nanoemulsions and other nanocarriers can enhance the drug's ocular bioavailability, reduce drug protein binding, and provide sustained drug release, which is critical in treating chronic ocular diseases (Rimple & Newton, 2018).

特性

分子式

C32H32ClNO4

分子量

530.061

IUPAC名

(E)-3-(4-((E)-2-(2-Chloro-4-methoxyphenyl)-2-cyclobutyl-1-(4-morpholinophenyl)vinyl)phenyl)acrylic acid

InChI

InChI=1S/C32H32ClNO4/c1-37-27-14-15-28(29(33)21-27)32(23-3-2-4-23)31(24-8-5-22(6-9-24)7-16-30(35)36)25-10-12-26(13-11-25)34-17-19-38-20-18-34/h5-16,21,23H,2-4,17-20H2,1H3,(H,35,36)/b16-7+,32-31+

InChIキー

NDGINAZHIFIWPZ-KJWBCHNUSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(N3CCOCC3)C=C2)=C(C4=CC=C(OC)C=C4Cl)/C5CCC5)C=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GDC-0810;  GDC0810;  GDC0810;  ARN-810;  ARN 810;  ARN810;  RG-6046;  RO-7056118;  RO 7056118;  RO7056118

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brilanestrant
Reactant of Route 2
Brilanestrant
Reactant of Route 3
Brilanestrant
Reactant of Route 4
Reactant of Route 4
Brilanestrant
Reactant of Route 5
Reactant of Route 5
Brilanestrant
Reactant of Route 6
Reactant of Route 6
Brilanestrant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。